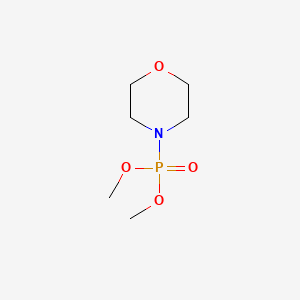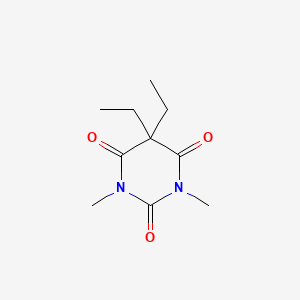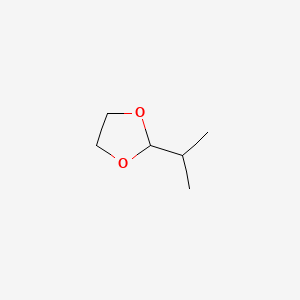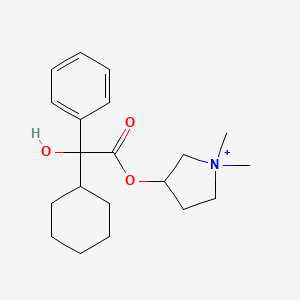
Agrimophol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agrimophol is a carboxylic ester. It derives from a phloroglucinol.
Applications De Recherche Scientifique
Antiparasitic and Anthelmintic Properties : Agrimophol, derived from Agrimonia pilosa Ledeb, has demonstrated potent in vitro effects against Schistosoma japonicum. It caused spasmodic contractions and reduced the survival time of the worms significantly at certain concentrations, indicating its potential as an antiparasitic agent (You, Le, & Mei, 1982).
Structural Analysis : Detailed studies on the structure of Agrimophol have been conducted, revealing it as a phloroglucinol derivative. Its molecular formula has been identified as C_(26)H_(34)O_8, providing a foundation for further research and potential applications (M. Ateria, 1977).
NMR Characterization : Nuclear Magnetic Resonance (NMR) techniques have been used to further characterize Agrimophol. This research aids in understanding its chemical composition and potential for various applications (Li, 2009).
Application in Tuberculosis Treatment : Agrimophol has been identified as a disruptor of intrabacterial pH homeostasis in Mycobacterium tuberculosis, offering a novel approach to tuberculosis treatment. Derivatives of Agrimophol have shown improved potency and lower cytotoxicity, making it a promising candidate for developing new treatments (Wu et al., 2019).
Synthesis of Analogs : Research has been conducted on synthesizing analogs of Agrimophol with the aim of finding compounds with higher antischistosomal activity and lower toxicity. This work is significant for developing more effective and safer antiparasitic drugs (Yao, Ma, Chen, & Huang, 1984).
Anti-Inflammatory and Antioxidant Activities : Studies on Agrimonia eupatoria L., from which Agrimophol is derived, have shown that it possesses anti-inflammatory and antioxidant properties. This suggests that Agrimophol may also have potential applications in treating inflammation-related conditions (Correia, Batista, & Dinis, 2007).
Osteoclastogenesis Inhibition : Agrimophol has been studied for its effects on inhibiting RANKL-mediated osteoclastogenesis, suggesting its potential use in treating bone-related diseases such as osteoporosis and rheumatoid arthritis (Cao et al., 2020).
Propriétés
Nom du produit |
Agrimophol |
|---|---|
Formule moléculaire |
C26H34O8 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
(6S)-6-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-[(2R)-2-methylbutanoyl]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C26H34O8/c1-8-10-16(27)17-22(31)15(20(29)13(4)23(17)34-7)11-26(6)24(32)14(5)21(30)18(25(26)33)19(28)12(3)9-2/h12,29-32H,8-11H2,1-7H3/t12-,26+/m1/s1 |
Clé InChI |
NQGCBDWQKDAGTK-RYZVSIALSA-N |
SMILES isomérique |
CCCC(=O)C1=C(C(=C(C(=C1O)C[C@]2(C(=C(C(=C(C2=O)C(=O)[C@H](C)CC)O)C)O)C)O)C)OC |
SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2(C(=C(C(=C(C2=O)C(=O)C(C)CC)O)C)O)C)O)C)OC |
SMILES canonique |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2(C(=C(C(=C(C2=O)C(=O)C(C)CC)O)C)O)C)O)C)OC |
Synonymes |
agrimophol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)
![4'-Hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde](/img/structure/B1206146.png)




![7,9-Dimethylbenz[c]acridine](/img/structure/B1206154.png)


